molecular formula C13H7NO3 B14221401 2-Furancarbonitrile, 5-(oxophenylacetyl)- CAS No. 828923-05-3

2-Furancarbonitrile, 5-(oxophenylacetyl)-

Cat. No.: B14221401
CAS No.: 828923-05-3
M. Wt: 225.20 g/mol
InChI Key: NMNKUPZKEUMSCC-UHFFFAOYSA-N
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Description

2-Furancarbonitrile, 5-(oxophenylacetyl)- is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a nitrile group, and an oxophenylacetyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarbonitrile, 5-(oxophenylacetyl)- typically involves the reaction of furfural with ammonia in the presence of a catalyst. One common method is the vapor phase ammoxidation of furfural using a bismuth molybdate catalyst at temperatures ranging from 440 to 480°C . This process results in the formation of the nitrile group on the furan ring.

Industrial Production Methods

Industrial production of 2-Furancarbonitrile, 5-(oxophenylacetyl)- follows similar synthetic routes as described above. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of this process makes it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Furancarbonitrile, 5-(oxophenylacetyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Primary amines and related compounds.

    Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

2-Furancarbonitrile, 5-(oxophenylacetyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Furancarbonitrile, 5-(oxophenylacetyl)- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the furan ring can undergo electrophilic substitution. These interactions can modulate various biological processes, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Furancarbonitrile, 5-(oxophenylacetyl)- is unique due to the presence of the oxophenylacetyl group, which imparts distinct chemical properties and reactivity compared to other furan derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

828923-05-3

Molecular Formula

C13H7NO3

Molecular Weight

225.20 g/mol

IUPAC Name

5-(2-oxo-2-phenylacetyl)furan-2-carbonitrile

InChI

InChI=1S/C13H7NO3/c14-8-10-6-7-11(17-10)13(16)12(15)9-4-2-1-3-5-9/h1-7H

InChI Key

NMNKUPZKEUMSCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(O2)C#N

Origin of Product

United States

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